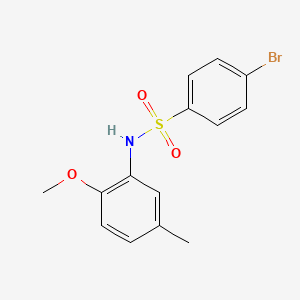
4-bromo-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
4-Br-MMB has been used in a variety of scientific research applications, including drug discovery, molecular biology, and biochemistry. It has been used to study the effects of various drugs on cell signaling pathways, as well as to investigate the binding of drugs to their target proteins. 4-Br-MMB has also been used to study the structure and function of proteins, as well as to characterize the properties of various enzymes.
Mecanismo De Acción
The mechanism of action of 4-Br-MMB is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and cytochrome P450 (CYP) enzymes. In addition, it has been shown to bind to certain proteins, such as G-protein-coupled receptors, and to interfere with their function.
Biochemical and Physiological Effects
4-Br-MMB has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of certain enzymes, including COX-2 and CYP enzymes. In addition, it has been shown to interfere with the binding of certain drugs to their target proteins. It has also been shown to affect the expression of certain genes, as well as to interfere with the activity of certain hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Br-MMB in laboratory experiments is its high solubility in water, which makes it easy to work with. In addition, it is relatively stable and can be stored for long periods of time. However, one of the main limitations of 4-Br-MMB is its limited solubility in organic solvents, which can make it difficult to use in certain experiments.
Direcciones Futuras
1. Further studies are needed to investigate the mechanism of action of 4-Br-MMB, as well as to determine its effects on various cellular processes.
2. Additional research is needed to explore the potential therapeutic applications of 4-Br-MMB.
3. Studies are needed to evaluate the safety and efficacy of 4-Br-MMB in animal models.
4. Research is needed to investigate the effects of 4-Br-MMB on various proteins and enzymes.
5. Studies are needed to determine the optimal conditions for the synthesis of 4-Br-MMB.
6. Further research is needed to explore the potential applications of 4-Br-MMB in drug discovery and development.
7. Studies are needed to investigate the potential interactions of 4-Br-MMB with other drugs and compounds.
8. Additional research is needed to evaluate the effects of 4-Br-MMB on various physiological processes.
9. Studies are needed to explore the potential toxic effects of 4-Br-MMB.
10. Research is needed to investigate the potential uses of 4-Br-MMB in the treatment of various diseases and medical conditions.
Métodos De Síntesis
4-Br-MMB can be synthesized through a two-step process. The first step involves the reaction of 4-bromobenzene with 2-methoxy-5-methylphenylsulfonyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields the sulfonyl chloride 4-bromo-N-(2-methoxy-5-methylphenyl)benzenesulfonyl chloride, which can then be reacted with a base to yield 4-Br-MMB.
Propiedades
IUPAC Name |
4-bromo-N-(2-methoxy-5-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c1-10-3-8-14(19-2)13(9-10)16-20(17,18)12-6-4-11(15)5-7-12/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZHRSUUCXUBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-2-bromo-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2458270.png)
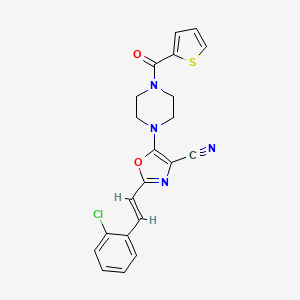
![2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2458275.png)
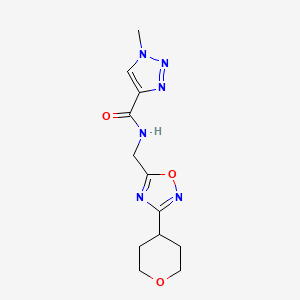
![8-(4-Fluorophenyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2458277.png)
![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2458280.png)
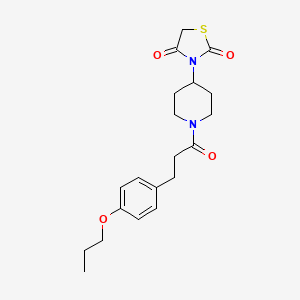

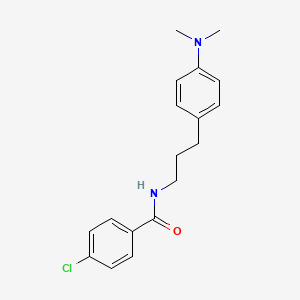
![2-[(2-Methylphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2458284.png)
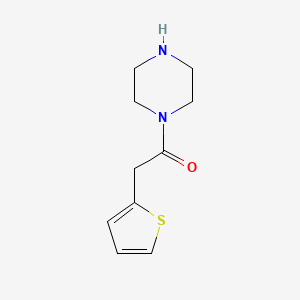

![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2458288.png)